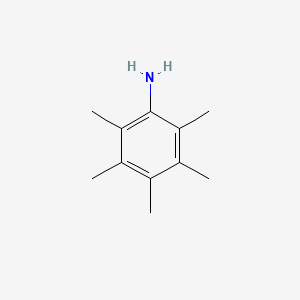

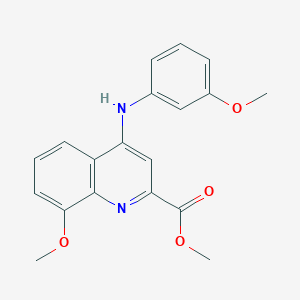

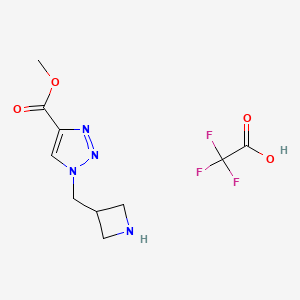

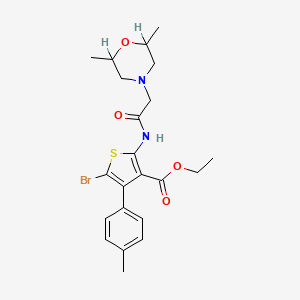

![molecular formula C13H24N2O4 B2667995 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353983-45-5](/img/structure/B2667995.png)

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound . It is likely to be a derivative of piperidine, which is a widely used building block in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of such a compound could potentially involve the use of techniques such as Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the tert-butyl ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known as 2-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid:

Pharmaceutical Development

This compound is often used as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological and psychiatric disorders. The piperidine ring is a common motif in many therapeutic agents, making this compound valuable in medicinal chemistry .

PROTAC Development

The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of drugs that induce the degradation of specific proteins by the ubiquitin-proteasome system. The flexibility of the linker can influence the efficacy and selectivity of the PROTAC, making this compound crucial in optimizing these properties .

Radiotracer Synthesis

In the field of nuclear medicine, this compound is used as a precursor for the synthesis of radiotracers. Radiotracers are essential for imaging techniques such as positron emission tomography (PET). The compound’s structure allows for the incorporation of radioactive isotopes, facilitating the visualization of biological processes in vivo .

Chemical Conjugates

The compound is utilized in the synthesis of chemical conjugates, which are molecules formed by the covalent bonding of two different chemical entities. These conjugates can be used for targeted drug delivery, where the compound acts as a linker between a drug and a targeting moiety, enhancing the specificity and efficacy of the therapeutic agent .

Catalysis Research

In catalysis research, this compound is explored for its potential as a ligand in catalytic reactions. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. The unique structure of this compound can provide new insights into the design of more efficient and selective catalysts .

Material Science

The compound is investigated for its applications in material science, particularly in the development of self-healing materials. These materials can autonomously repair damage, extending their lifespan and reducing maintenance costs. The compound’s ability to form stable yet reversible bonds makes it a promising candidate for such applications .

Bioconjugation Techniques

In bioconjugation, this compound is used to link biomolecules such as proteins and nucleic acids to various probes or surfaces. This technique is essential in bioanalytical chemistry, enabling the detection and quantification of biomolecules in complex biological samples. The compound’s functional groups facilitate the formation of stable bioconjugates .

Synthetic Organic Chemistry

The compound is a valuable building block in synthetic organic chemistry. Its versatile functional groups allow for a wide range of chemical transformations, making it a useful intermediate in the synthesis of complex organic molecules. This versatility is particularly beneficial in the development of new synthetic methodologies .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGIVRGDXYYMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)

![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)